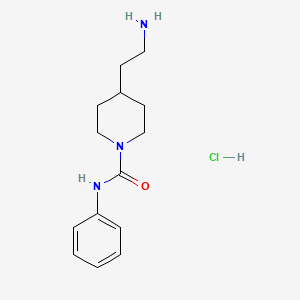

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride

Description

4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride is a synthetic compound characterized by a piperidine core substituted with a 2-aminoethyl group at the 4-position and a phenylcarboxamide moiety. It serves as a key structural scaffold in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists, with demonstrated submicromolar potency (EC50 = 0.507 μM) in receptor activation assays . The compound’s lack of stereocenters simplifies synthesis and provides flexibility for structural modifications during lead optimization .

Properties

IUPAC Name |

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c15-9-6-12-7-10-17(11-8-12)14(18)16-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFJININUTXCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Introduction of the Aminoethyl Group: The aminoethyl group can be added through a nucleophilic substitution reaction using ethylenediamine.

Formation of the Carboxamide: The carboxamide group is introduced by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, are employed for hydrolysis reactions.

Major Products Formed

Oxidation: Formation of nitriles or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the phenyl group can enhance hydrophobic interactions. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Limitations :

- Biological data for most analogs are unavailable, limiting direct potency comparisons.

- Yields exceeding 100% (e.g., compound 6) warrant verification of experimental protocols .

References : Synthesis and characterization of 12 analogs (). TAAR1 agonist activity of the target compound (). Structural analogs with benzamide cores ().

Biological Activity

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperidine ring, an aminoethyl side chain, and a phenyl group, which contribute to its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to modulate specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases, which are critical in signaling pathways related to cell proliferation and survival. For instance, similar piperidine derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK), with a reported IC50 value of 0.174 μM, demonstrating significant selectivity over related kinases like insulin-like growth factor-1 receptor (IGF1R) .

Biological Activity Summary

The compound exhibits a range of biological activities:

- Anticancer Activity : Piperidine derivatives are often explored for their anticancer properties. The structural features of this compound suggest potential efficacy against various cancer types through kinase inhibition.

- Neuropharmacological Effects : Compounds with similar structures have been implicated in the modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives, including this compound.

Table 1: Biological Activities of Piperidine Derivatives

Synthesis and Optimization

The synthesis of this compound involves multiple steps that optimize yield and purity. Techniques such as high-throughput screening have been employed to identify potent analogs with improved biological profiles. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure can enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride?

- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the piperidine ring structure and substituent positions, and high-resolution mass spectrometry (HRMS) to verify molecular weight and purity. For crystallographic validation, single-crystal X-ray diffraction (as in similar piperidine derivatives ) can resolve stereochemical ambiguities. Infrared (IR) spectroscopy is critical for identifying functional groups like the carboxamide and aminoethyl moieties.

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO) or aqueous buffers (pH 4–7) is recommended. If precipitation occurs, consider salt metathesis (e.g., exchanging hydrochloride for a different counterion) or co-solvent systems (e.g., PEG-400/water mixtures). Pre-formulation studies should include dynamic light scattering (DLS) to assess aggregation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : While no acute hazards are reported for structurally analogous piperidine hydrochlorides , standard precautions include fume hood use, nitrile gloves, and lab coats. Conduct a risk assessment for chronic exposure, referencing safety data sheets (SDS) of similar compounds for guidance on storage (e.g., desiccated, 2–8°C) and disposal .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the aminoethyl or carboxamide groups. Molecular docking studies may predict interactions with biological targets (e.g., neurotransmitter receptors), leveraging structural analogs from crystallographic databases . Reaction path search algorithms (e.g., artificial force-induced reaction) can optimize synthetic routes .

Q. What strategies resolve contradictions in reported biological activity data for structurally related piperidine derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). Scrutinize batch-to-batch purity via HPLC-UV/ELSD and control for stereochemical impurities (e.g., enantiomeric excess via chiral chromatography). Meta-analyses of published datasets should account for variations in cell lines, assay conditions, and compound stability .

Q. How can researchers design experiments to probe the metabolic stability of this compound?

- Methodological Answer : Use liver microsomes (human/rodent) for phase I metabolism studies, coupled with LC-MS/MS to identify hydroxylation or N-dealkylation products. For phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) isoforms. Computational tools like MetaSite predict metabolic hotspots, while isotopic labeling (e.g., ¹⁴C) tracks degradation pathways .

Methodological Considerations

- Experimental Design : For synthesis, adopt a modular approach to modify the piperidine core (e.g., introducing fluorinated or deuterated groups) while monitoring reaction kinetics via inline FTIR or Raman spectroscopy .

- Data Validation : Cross-reference spectral data with public databases (e.g., NIST Chemistry WebBook ) and ensure reproducibility via triplicate experiments with statistical significance testing (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.